

Navigating the C₃H₆O Isomerization Landscape: A Theoretical Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propen-2-ol

Cat. No.: B8755588

[Get Quote](#)

A deep dive into the theoretical underpinnings of C₃H₆O isomerization, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of the various pathways, supported by computational data. We explore the relative stabilities of key isomers and the energetic barriers that govern their interconversion, offering insights into the complex potential energy surface of this versatile chemical formula.

The isomerization of C₃H₆O is a fundamental process in organic chemistry with implications for various fields, including atmospheric chemistry and drug metabolism. Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the intricate network of reaction pathways that connect the different isomers. These computational approaches provide crucial data on the thermodynamics and kinetics of these transformations.

Relative Stabilities of C₃H₆O Isomers

Electronic structure calculations have identified several stable isomers of C₃H₆O. Acetone is consistently found to be the most stable isomer.[1][2][3][4][5] The relative stability of other prominent isomers increases in the following order: propanal, 2-propenol, 1-propenol, allyl alcohol, methyl vinyl ether, cyclopropanol, propylene oxide, and oxetane.[1][2][4][5]

Isomer	Relative Energy (kcal/mol)	Computational Method	Reference
Acetone	0.00	MP2/CC-PVDZ	Elango et al., 2010[1]
Propanal	3.5	MP2/CC-PVDZ	Elango et al., 2010[1]
(Z)-1-Propenol	12.3	MP2/CC-PVDZ	Elango et al., 2010
2-Propenol	13.0	MP2/CC-PVDZ	Elango et al., 2010
Allyl Alcohol	14.2	MP2/CC-PVDZ	Elango et al., 2010[1]
Methyl Vinyl Ether	16.5	MP2/CC-PVDZ	Elango et al., 2010[1]
Propylene Oxide	24.4	MP2/CC-PVDZ	Elango et al., 2010[1]
Cyclopropanol	25.4	MP2/CC-PVDZ	Elango et al., 2010
Oxetane	26.0	MP2/CC-PVDZ	Elango et al., 2010

Isomerization Pathways and Activation Barriers

The interconversion between C₃H₆O isomers can proceed through various pathways, some involving a single transition state and others proceeding via intermediate species like carbenes or diradicals.[1][3][4][5] All transition states are meticulously characterized using intrinsic reaction coordinate (IRC) calculations to ensure they connect the intended reactants and products.[1][3][4][5]

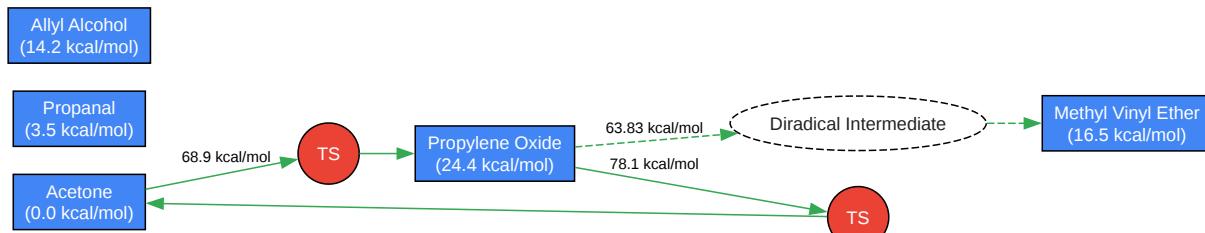
One of the extensively studied pathways is the keto-enol tautomerism between acetone and its enol form, **propen-2-ol**. In the gas phase, this isomerization can be catalyzed within ion-molecule complexes.[6][7] For instance, the isomerization of ionized acetone can be facilitated by a neutral acetone molecule through a proton transfer mechanism.[8]

Another significant set of pathways involves the isomerization of allyl alcohol. Density Functional Theory (DFT) studies have explored the mechanisms of base-catalyzed isomerization of allylic alcohols to carbonyl compounds.[9] These studies have shown that the catalytic efficiency of bases with metal cations is higher than that of organic bases without metal cations, highlighting the crucial role of the metal cation in the reaction.[9]

Herein, we present a selection of key isomerization pathways and their corresponding activation barriers as determined by theoretical calculations.

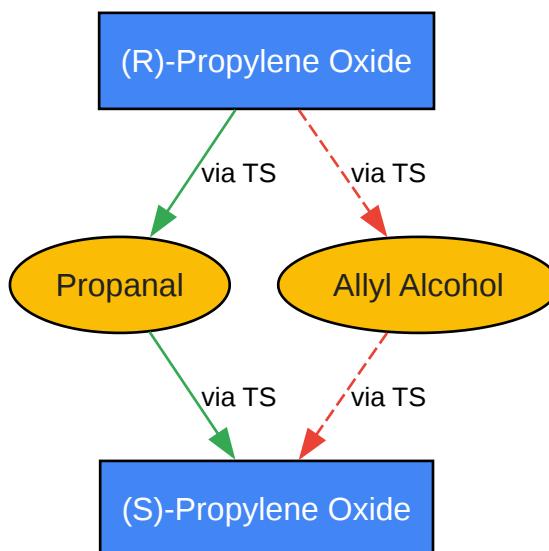
Reaction	Intermediate(s)	Activation Barrier (kcal/mol)	Computational Method	Reference
Propylene Oxide → Acetone	TS-1-3	78.1	Not Specified	Elango et al., 2010[2]
Propylene Oxide → Methyl Vinyl Ether	Diradical	63.83 (to form diradical)	Not Specified	Elango et al., 2010[2]
Acetone → Propylene Oxide	-	68.9	Not Specified	Elango et al., 2010[2]

Computational Methodologies


A variety of computational methods are employed to investigate the C₃H₆O potential energy surface. A common approach involves:

- Global Reaction Route Mapping (GRRM): This method is utilized to systematically explore the potential energy surface and identify all possible isomers and the transition states that connect them.[1][3][4][5]
- Geometry Optimization: The structures of all isomers (local minima) and transition states are fully optimized. A widely used level of theory for this purpose is Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set such as cc-pVDZ.[1][3][4][5]
- Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency.
- Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, IRC calculations are performed.[1][3][4][5]

- Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed using higher-level methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.


Visualizing the Isomerization Network

The intricate relationships between the various C₃H₆O isomers can be visualized using reaction pathway diagrams. Below are graphical representations of key isomerization pathways generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Key isomerization pathways of C₃H₆O isomers.

[Click to download full resolution via product page](#)

Caption: Chirality switching of propylene oxide.

The theoretical studies summarized here provide a robust framework for understanding the complex isomerization chemistry of C3H6O. The quantitative data on relative energies and activation barriers are invaluable for predicting the most favorable reaction pathways and for interpreting experimental results. The continued development of computational methods promises even greater accuracy and insight into these fundamental chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quantum chemistry of C(3)H(6)O molecules: structure and stability, isomerization pathways, and chirality changing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum Chemistry of C3H6O Molecules: Structure and stability, Isomerization Pathways and Chirality Changing Mechanisms. [research.unipg.it]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical investigations of isomerization reactions of ionized acetone and its dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Navigating the C3H6O Isomerization Landscape: A Theoretical Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8755588#theoretical-studies-on-the-isomerization-pathways-of-c3h6o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com